3,6-diamino-5-bromopyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diamino-5-bromopyridine-2-carboxamide is an organic compound with the molecular formula C6H7BrN4O. It is a derivative of pyridine, characterized by the presence of amino groups at positions 3 and 6, a bromine atom at position 5, and a carboxamide group at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reduction of 2-amino-3-nitro-5-bromopyridine using stannous chloride . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3,6-diamino-5-bromopyridine-2-carboxamide may involve large-scale bromination and subsequent functional group modifications. The process is optimized for yield and purity, often employing catalysts and specific solvents to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Diamino-5-bromopyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the bromine or amino groups.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Stannous chloride is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3,6-Diamino-5-bromopyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 3,6-diamino-5-bromopyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diamino-5-bromopyridine: Similar in structure but differs in the position of amino groups.
5-Bromonicotinamide: Contains a bromine atom and a carboxamide group but lacks the amino groups
Uniqueness
3,6-Diamino-5-bromopyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups and bromine atom make it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C6H7BrN4O |
---|---|
Molekulargewicht |
231.05 g/mol |
IUPAC-Name |
3,6-diamino-5-bromopyridine-2-carboxamide |
InChI |
InChI=1S/C6H7BrN4O/c7-2-1-3(8)4(6(10)12)11-5(2)9/h1H,8H2,(H2,9,11)(H2,10,12) |
InChI-Schlüssel |
MTBWCOCYSOSOOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=C1Br)N)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.